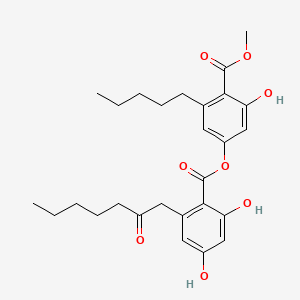
(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is a complex organic compound that belongs to the class of phenyl benzoates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” typically involves multi-step organic reactions. The starting materials are often commercially available phenols and benzoic acids. The synthesis may include:
Esterification: Reacting the phenol with a carboxylic acid derivative to form the ester linkage.
Hydroxylation: Introducing hydroxyl groups at specific positions on the aromatic rings.
Alkylation: Adding alkyl groups to the aromatic rings to form the pentyl and heptyl chains.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Benzoates: Compounds with similar ester linkages and aromatic rings.
Hydroxybenzoates: Compounds with hydroxyl groups on the benzoate structure.
Uniqueness
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
19314-71-7 |
|---|---|
Fórmula molecular |
C27H34O8 |
Peso molecular |
486.561 |
Nombre IUPAC |
(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate |
InChI |
InChI=1S/C27H34O8/c1-4-6-8-10-17-14-21(16-23(31)24(17)26(32)34-3)35-27(33)25-18(13-20(29)15-22(25)30)12-19(28)11-9-7-5-2/h13-16,29-31H,4-12H2,1-3H3 |
Clave InChI |
LZLMZXJSGNQSHG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C=C(C=C2CC(=O)CCCCC)O)O |
Sinónimos |
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid 3-hydroxy-4-(methoxycarbonyl)-5-pentylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















